
Mycotrienin II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycotrienin II is a member of the triene-ansamycin group of compounds, isolated from the bacterium Streptomyces sp. It is known for its various biological activities, including cytotoxicity, inhibition of osteoclastic bone resorption, and inhibition of endoplasmic reticulum stress-induced X-box binding protein 1 activation . This compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the expression of intercellular adhesion molecule-1 induced by pro-inflammatory cytokines .
Preparation Methods
Mycotrienin II is typically isolated from the culture broth of Streptomyces sp. The compound can be synthesized from mycotrienin I through specific chemical reactions. One method involves treating mycotrienin I with sodium dithionite in water and ethyl acetate, yielding this compound . The industrial production of this compound involves fermentation processes using Streptomyces sp. cultures, followed by extraction and purification steps .
Chemical Reactions Analysis
Mycotrienin II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating this compound with oxidizing agents can yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Mycotrienin II has a wide range of scientific research applications:
Medicine: The compound has potential therapeutic applications due to its cytotoxicity and anti-inflammatory properties.
Industry: This compound is used in the development of new anti-inflammatory agents and other pharmaceuticals.
Mechanism of Action
Mycotrienin II exerts its effects by inhibiting protein synthesis in intact living cells and cell-free translation systems. It directly inhibits the translation process, thereby preventing the expression of intercellular adhesion molecule-1 induced by pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 alpha . The compound targets the nuclear factor-kappa B signaling pathway, which is involved in the transcriptional regulation of genes essential for inflammatory responses .
Comparison with Similar Compounds
Mycotrienin II is part of the triene-ansamycin group of compounds, which includes mycotrienin I, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ . These compounds share similar biological activities, such as inhibition of protein synthesis and anti-inflammatory properties. this compound is unique in its stronger inhibition of intercellular adhesion molecule-1 expression induced by tumor necrosis factor-alpha compared to interleukin-1 alpha . This makes this compound particularly valuable for studying the differential effects of pro-inflammatory cytokines on gene expression.
Properties
CAS No. |
11050-90-1 |
|---|---|
Molecular Formula |
C36H50N2O8 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 |
InChI Key |
VVJDHJZQBGWPEQ-NXBJUTJHSA-N |
SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Isomeric SMILES |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Key on ui other cas no. |
82189-04-6 |
Synonyms |
mycotrienin II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1S,9Z,11S,13S,17S,25Z,27S,33S,35S,36S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1238875.png)


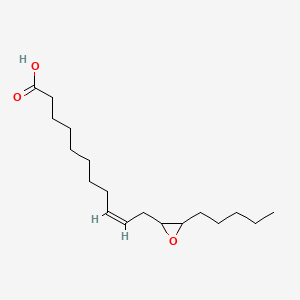
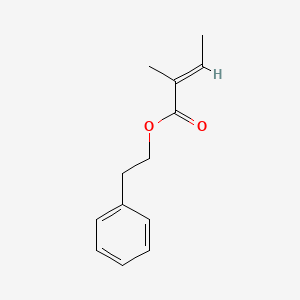
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B1238884.png)
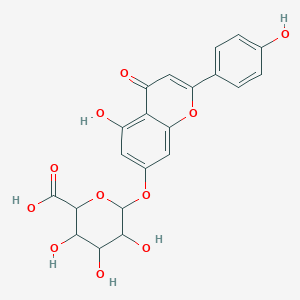
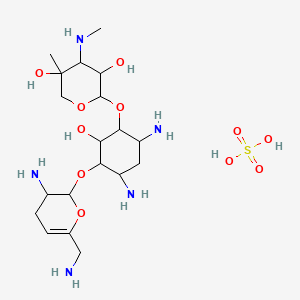
![N(4)-{2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)-[2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->6)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-[6-deoxy-alpha-L-galactopyranosyl-(1->6)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl}-L-asparagine](/img/structure/B1238887.png)
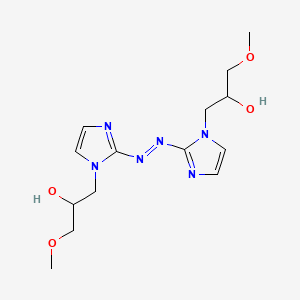
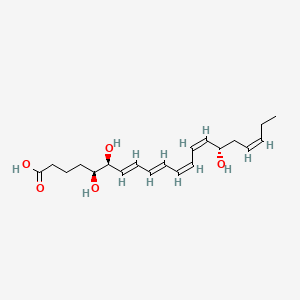
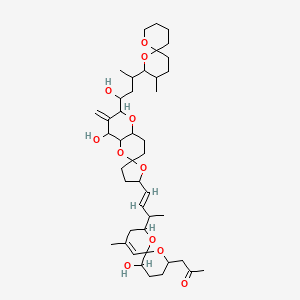
![3-[4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B1238897.png)
![[[2-[5-(2-Chlorophenyl)tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B1238898.png)
